Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chlorophenyl group, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate amide and an α-haloketone.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Phosphonate Ester Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its mechanism of action.
Industrial Applications: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
The uniqueness of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential as a pharmacologically active compound compared to its analogs with different substituents.
Properties
Molecular Formula |
C21H22ClN2O6P |
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Molecular Weight |
464.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H22ClN2O6P/c1-3-28-31(25,29-4-2)21-20(30-19(24-21)15-6-8-16(22)9-7-15)23-12-14-5-10-17-18(11-14)27-13-26-17/h5-11,23H,3-4,12-13H2,1-2H3 |
InChI Key |
XJEQWUQOYLBLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC4=C(C=C3)OCO4)OCC |
Origin of Product |
United States |
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